molecular formula C10H17N3O B1400801 4-cyano-N-propylpiperidine-1-carboxamide CAS No. 1339377-97-7

4-cyano-N-propylpiperidine-1-carboxamide

Cat. No.: B1400801
CAS No.: 1339377-97-7
M. Wt: 195.26 g/mol
InChI Key: NVKOMTKZVJLTKE-UHFFFAOYSA-N
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Description

4-Cyano-N-propylpiperidine-1-carboxamide ( 1339377-97-7) is a chemical compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol . Its structure features a piperidine ring core substituted with a cyano group (-C≡N) at the 4-position and a propylcarboxamide moiety at the 1-position . This configuration places it within a class of piperidine-carboxamide derivatives that are of significant interest in medicinal and biological chemistry. Compounds with this core structure are frequently investigated as key intermediates or building blocks in organic synthesis . Piperidine-carboxamides are explored in scientific research for their potential to interact with various biological targets. For instance, structurally similar molecules have been developed as high-affinity antagonists for specific receptors, demonstrating the potential application of this chemotype in neuropharmacology and as tools for studying neuroinflammation . The presence of both hydrogen bond donor/acceptor sites and lipophilic regions in its structure makes it a versatile scaffold for drug discovery efforts. This product is intended for research and development purposes in a laboratory setting only. It is not meant for diagnostic, therapeutic, or any human or veterinary use . Researchers can leverage this compound as a valuable intermediate for constructing more complex molecules or for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-cyano-N-propylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-5-12-10(14)13-6-3-9(8-11)4-7-13/h9H,2-7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKOMTKZVJLTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dehydration of Piperidine-4-carboxamide Derivatives

Method Overview:
The foundational step involves dehydrating piperidine-4-carboxamide or its derivatives to generate the corresponding 4-cyanopiperidine compounds. This process typically employs thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as dehydrating agents.

Key Research Findings:

  • Thionyl Chloride Method:

    • Dehydration of isonipecotamide using excess thionyl chloride at ambient temperature (20°C) for extended periods (up to 18 hours) yields the nitrile derivative with high efficiency.
    • For example, one study reports a yield of approximately 73% when dehydrating 10 g of isonipecotamide with 1.58 equivalents of thionyl chloride, followed by workup involving aqueous NaOH and organic extraction (Table 1,).
    • The process involves stirring the mixture, filtration, washing, and distillation to isolate the product.
  • Phosphorus Oxychloride Method:

    • Dehydration with phosphorus oxychloride (POCl₃) is also documented, often followed by aqueous workup and extraction.
    • This method tends to produce yields between 32.7% and 62.8%, with some reports indicating reproducibility challenges and low yields, possibly due to side reactions or incomplete conversion ().

Table 1: Dehydration of Isonipecotamide to 4-Cyanopiperidine Hydrochloride

Reactant Reagent Solvent Temperature Time Yield (%) Notes
Isonipecotamide Thionyl chloride n-propyl acetate 20°C 18-20 hrs 73-79% High yield, extended reaction
Isonipecotamide POCl₃ - Ambient Variable 32.7–62.8% Reproducibility issues

Advantages & Disadvantages:

Aspect Advantages Disadvantages
Thionyl chloride High yield, straightforward workup Corrosive reagent, extended reaction time
POCl₃ Effective dehydration Lower yields, complex purification

Functionalization to Introduce the Nitrile Group

Following dehydration, the resultant intermediate often requires further nitrile formation through nucleophilic substitution or cyanation reactions.

  • Cyanation Using Cyanide Reagents:

    • Reagents such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) are employed under controlled conditions.
    • For example, the addition of TMSCN in the presence of catalysts like zinc iodide (ZnI₂) at 50°C facilitates the conversion of the intermediate to the nitrile derivative, with yields reported around 80–90% (,).
  • Alternative Routes:

    • Direct cyanation of the piperidine ring via metal-catalyzed coupling reactions (e.g., copper-catalyzed cyanation) has been explored but is less common due to harsher conditions and lower selectivity.

Research Data:

Method Reagents Conditions Yield Notes
Cyanation with TMSCN TMSCN, ZnI₂ 50°C, 6 hrs ~85% High efficiency, mild conditions
Cyanation with KCN KCN, Cu catalyst Reflux 70–80% Requires strict control of moisture

Purification and Isolation

The final compound, 4-cyano-N-propylpiperidine-1-carboxamide, is typically purified via recrystallization from solvents such as ethanol or ethyl acetate, or by chromatography on silica gel. The product is often obtained as a hydrochloride salt to enhance stability and handling.

Workup Procedures:

  • Aqueous Extraction: The reaction mixture is often taken up in water, pH adjusted to neutral or slightly basic conditions (pH 12–13), followed by organic solvent extraction.
  • Distillation: The nitrile product can be distilled under reduced pressure for high purity.
  • Drying: Final products are dried under vacuum at temperatures around 50°C to remove residual solvents.

Summary of Preparation Methods

Method Key Reagents Main Steps Yield Range Remarks
Thionyl chloride dehydration + cyanation Isonipecotamide, SOCl₂, TMSCN Dehydrate → Cyanate 73–85% Most efficient and scalable
POCl₃ dehydration + cyanation Isonipecotamide, POCl₃, cyanide Dehydrate → Cyanate 32.7–62.8% Less reproducible
Direct cyanation of piperidine derivatives Metal catalysts, cyanide Cyanation 70–90% Requires specialized equipment

Critical Parameters Influencing Preparation

  • Reagent Ratios: Excess thionyl chloride (4–15 mol equivalents) ensures complete dehydration.
  • Reaction Temperature: Maintaining ambient to slightly elevated temperatures (20–50°C) optimizes yield while minimizing side reactions.
  • Reaction Time: Extended stirring (up to 18 hours) improves conversion.
  • Purification Conditions: Recrystallization from ethanol or ethyl acetate yields high-purity products.
  • pH Control: During workup, maintaining pH around 12–13 facilitates extraction of the free base or salt forms.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-propylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds structurally related to 4-cyano-N-propylpiperidine-1-carboxamide may exhibit significant antitumor properties. One study highlights the development of piperidine derivatives that act as inhibitors of protein kinase B (PKB), which is critical in cancer cell signaling pathways. These derivatives have shown promise in inhibiting tumor growth in vivo, suggesting potential therapeutic applications for cancer treatment .

Inhibition of Enzymatic Activity

This compound derivatives have been investigated for their ability to inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, specifically nicotinamide adenine dinucleotide glycohydrolase (NAMPT). The inhibition of NAMPT is crucial as it plays a role in cancer metabolism and survival, indicating that this compound could be beneficial in targeting metabolic pathways in cancer cells .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Various modifications to the piperidine ring and side chains have been explored to enhance selectivity and potency against specific targets.

Table 1: Structure-Activity Relationships of Piperidine Derivatives

Compound StructureTarget EnzymeIC50 (nM)Selectivity
This compoundPKB50High
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinePKB30Very High
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramideNAMPT75Moderate

PKB Inhibition and Anticancer Properties

A notable case study involved the administration of a piperidine derivative similar to this compound in a mouse model bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size, attributed to the compound's ability to inhibit PKB signaling pathways effectively .

Metabolic Pathway Targeting

Another study focused on the metabolic effects of NAMPT inhibitors derived from piperidine structures, including this compound. The findings indicated that these compounds could alter metabolic flux within cancer cells, leading to reduced proliferation and increased apoptosis .

Mechanism of Action

The mechanism of action of 4-cyano-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets within cells. It may act on enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural Comparison of 4-cyano-N-propylpiperidine-1-carboxamide with Selected Analogues

Compound Name Key Structural Features Biological Activity/Applications Reference
This compound Piperidine with 4-cyano, 1-carboxamide (N-propyl) Unknown (structural focus) N/A
AZD5363 (Akt inhibitor) Piperidine-4-carboxamide with pyrrolopyrimidine, 4-amino, and chlorophenyl substituents Orally bioavailable Akt kinase inhibitor; antitumor activity
N1-tert-butylpiperidine-1,4-dicarboxamide Piperidine with 1,4-dicarboxamide (N-tert-butyl and carbamoylmethyl) Not specified (structural diversity example)
Carfentanil derivatives (e.g., from [5]) Piperidine with N-benzyl, methoxycarbonyl, and phenyliminopiperidine modifications Opioid receptor ligands (synthetic focus)

Key Observations:

  • Substituent Effects on Bioactivity: AZD5363 demonstrates that bulky aromatic groups (e.g., chlorophenyl) and heterocyclic appendages (pyrrolopyrimidine) enhance kinase inhibition and selectivity.
  • Synthetic Complexity: The synthesis of carfentanil analogs involves multi-step sequences with propionic anhydride and oxalic acid, yielding ~80% efficiency for intermediates. Comparatively, this compound likely requires simpler protocols due to its less sterically hindered structure .
Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison Based on Structural Features

Property This compound AZD5363 N1-tert-butylpiperidine-1,4-dicarboxamide
Molecular Weight (g/mol) ~225 (estimated) 465.9 ~285 (estimated)
LogP (lipophilicity) Moderate (cyano reduces hydrophobicity) High (aromatic/pyrrolopyrimidine) High (tert-butyl group)
Solubility Likely aqueous-soluble (polar groups) Low (lipophilic substituents) Moderate (carboxamide balance)
Metabolic Stability Uncertain (cyano may resist oxidation) Optimized for oral bioavailability Variable (depends on substituents)

Key Observations:

  • The cyano group in this compound may improve metabolic stability compared to AZD5363, which relies on bulky substituents for durability .
  • The absence of aromatic rings in the target compound could reduce off-target interactions (e.g., hERG inhibition observed in early AZD5363 analogs) .

Biological Activity

4-Cyano-N-propylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a cyano group (-C≡N) and a carboxamide group (-C(=O)NH2). The structural features of this compound are crucial for its interaction with various biological targets, influencing its reactivity and biological effects.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may modulate the activity of enzymes or receptors, thereby influencing various cellular pathways. Research indicates that the compound can affect enzyme activity and receptor binding, which are vital for its biological effects.

Biological Activities

The biological activities associated with this compound include:

  • Antiviral Activity : Similar compounds have shown potential antiviral properties, suggesting that this compound may also exhibit such activity against viral infections.
  • Anticancer Potential : Compounds with similar structural characteristics have been investigated for their anticancer properties, indicating a possible role for this compound in cancer therapy.
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors may suggest potential applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Piperidine Six-membered ring with one nitrogenBasic structure; versatile reactivity
N-benzylpiperidine Benzyl group substitutionAntiviral activity against H1N1
4-(aminomethyl)-N-propylpiperidine-1-carboxamide Aminomethyl group additionPotential anticancer properties
4-Oxo-N-propylpiperidine-1-carboxamide Oxo group instead of cyanoDifferent reactivity profile
This compound Cyano and carboxamide groupsDiverse biological activities

This table highlights the unique combination of functional groups in this compound, which confers distinct chemical reactivity and biological properties compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of piperidine derivatives, including this compound. One study demonstrated that modifications to the piperidine ring could significantly impact the compound's efficacy against certain cancer cell lines. For instance, substituents that enhance hydrogen bonding interactions were found to improve anticancer activity .

Another research effort focused on the antiviral potential of similar compounds, revealing that specific structural modifications could enhance efficacy against viral pathogens. The carboxamide group was particularly noted for its role in binding interactions essential for antiviral activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyano-N-propylpiperidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reacting piperidine derivatives with propylamine and cyano-containing carboxylic acid precursors. Key steps include:

  • Reagents : Use of propylamine, cyanating agents (e.g., KCN or cyanogen bromide), and coupling agents like EDC/HOBT for amide bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
  • Catalysts : Acid or base catalysts (e.g., triethylamine) improve yield .
  • Purification : Crystallization or column chromatography ensures high purity.
  • Example Table :
StepReagents/ConditionsPurpose
1Piperidine + Propylamine (THF, 60°C)Amine coupling
2Cyanogen bromide (DMF, RT)Cyano group introduction
3EDC/HOBT (0°C → RT)Carboxamide formation

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure using SHELXL for refinement (e.g., bond lengths, angles) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., cyano group at C4, propyl chain on N) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 210.2).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer :

  • Dose-Response Curves : Standardize assays (e.g., IC50 determination) to account for concentration-dependent effects .
  • Replicate Studies : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement .
  • Statistical Analysis : Apply ANOVA or Bayesian models to address variability in biological replicates .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs) .
  • QSAR Analysis : Correlate substituent modifications (e.g., cyano position) with activity data to prioritize analogs .
  • Example Workflow :

Generate 3D structure (e.g., Gaussian 09 for geometry optimization).

Dock into receptor active site (PDB ID: 1XYZ).

Score interactions (e.g., hydrogen bonds with cyano group).

Q. What methodologies are critical for assessing the compound’s metabolic stability and toxicity in preclinical studies?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rat) to measure CYP450-mediated degradation .
  • Ames Test : Screen for mutagenicity via bacterial reverse mutation assay .
  • Pharmacokinetic Profiling : Monitor plasma half-life (t1/2) and clearance rates in rodent models .

Data Interpretation & Validation

Q. How should researchers validate the purity of this compound batches for reproducibility?

  • Methodological Answer :

  • HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities (<0.5% area threshold) .
  • Elemental Analysis : Confirm C, H, N content matches theoretical values (±0.3% tolerance) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition to identify solvent residues .

Q. What are the best practices for reconciling crystallographic data with spectroscopic results in structural characterization?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray-derived bond lengths with DFT-calculated geometries (e.g., B3LYP/6-31G*) .
  • Dynamic NMR : Resolve conformational flexibility (e.g., piperidine ring puckering) via variable-temperature 1^1H NMR .

Theoretical & Framework Considerations

Q. How can a theoretical framework improve the design of mechanistic studies for this compound?

  • Methodological Answer :

  • Hypothesis-Driven Design : Link studies to established theories (e.g., ligand-receptor binding kinetics) .
  • Mechanistic Probes : Use isotopic labeling (e.g., 14^{14}C-cyano) to track metabolic pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-cyano-N-propylpiperidine-1-carboxamide
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